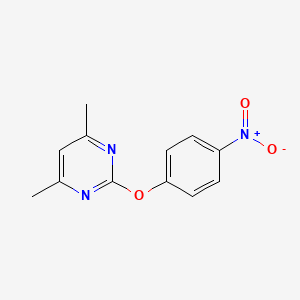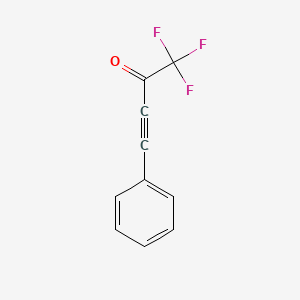
1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one
Description
“1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” is a chemical compound with the molecular formula C10H5F3O . It has a molecular weight of 198.14100 .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” consists of a phenyl group attached to a but-3-yn-2-one backbone with three fluorine atoms attached to the terminal carbon .Chemical Reactions Analysis
“1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” reacts with diphenyldiazomethane at 20°С in ethyl ether to afford 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole . The process involves a stage of [3+2]-cycloaddition of the reagents, and the arising 3H-pyrazole subsequently enters in an uncommon [3+6]-cycloaddition with one more molecule of diphenyldiazomethane .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” are not fully detailed in the available resources. It has a molecular weight of 198.14100 and a molecular formula of C10H5F3O .Propriétés
Numéro CAS |
58518-08-4 |
|---|---|
Nom du produit |
1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one |
Formule moléculaire |
C10H5F3O |
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-phenylbut-3-yn-2-one |
InChI |
InChI=1S/C10H5F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H |
Clé InChI |
LISOVATZGSPQOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[amino(hydroxyimino)methyl]-1-piperidinecarboxylate](/img/structure/B8805355.png)
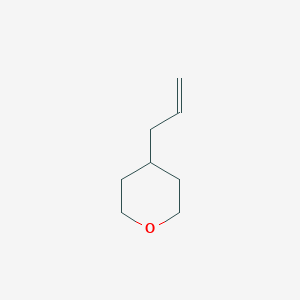
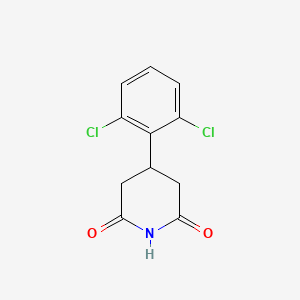
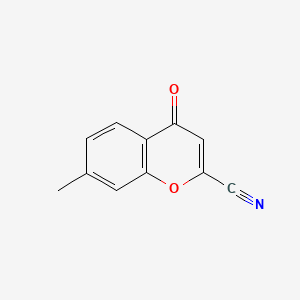
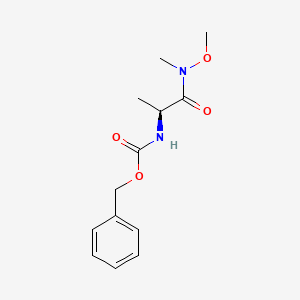
![2-[1-(Ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-enone](/img/structure/B8805380.png)
![7-Chlorothieno[3,2-b]pyridine-2-carbothioamide](/img/structure/B8805386.png)

![3-[(t-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B8805409.png)

![2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8805419.png)
![Acenaphtho[1,2-b]quinoxaline-9-carboxylic acid](/img/structure/B8805438.png)
